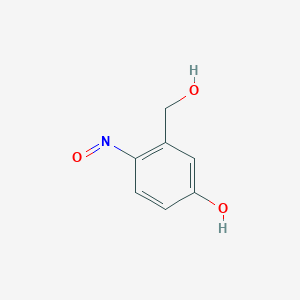
3-(Hydroxymethyl)-4-nitrosophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-4-nitrosophenol is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitroso group (-NO) attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-nitrosophenol typically involves the nitration of phenol followed by the introduction of a hydroxymethyl group. One common method is the nitration of phenol using nitric acid to form 4-nitrophenol, which is then reduced to 4-aminophenol. The final step involves the reaction of 4-aminophenol with formaldehyde under acidic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-4-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-4-nitrosophenol.
Reduction: Formation of 3-(Hydroxymethyl)-4-aminophenol.
Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-4-nitrosophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-4-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydroxymethyl group can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: Lacks the hydroxymethyl group but shares the nitro group.
4-Aminophenol: Contains an amino group instead of the nitroso group.
3-(Hydroxymethyl)phenol: Lacks the nitroso group but contains the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-4-nitrosophenol is unique due to the presence of both the hydroxymethyl and nitroso groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
161368-67-8 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c9-4-5-3-6(10)1-2-7(5)8-11/h1-3,9-10H,4H2 |
Clave InChI |
GGOLBXYMRAWBID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















